Vasorelaxant Activity: Tetrahydro vs. Aromatic Benzothiazole Urea Scaffolds
The 4,5,6,7-tetrahydro-1,3-benzothiazole urea series (Series II) to which this compound belongs was directly compared to the aromatic 1,3-benzothiazole urea series (Series I) in the same study. While several Series I compounds (e.g., 13u, 13v) exhibited marked myorelaxant activity on rat aortic rings and some exceeded the potency of the reference KATP channel opener diazoxide, the Series II compounds were characterized as having 'weak vasorelaxant activity' . This is a class-level inference because compound-specific IC₅₀ or EC₅₀ values for this exact molecule were not located in the available public domain; however, the paper explicitly attributes the loss of activity to the absence of a complete aromatic heterocyclic system, which is a structural feature directly applicable to 1-(3-methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea .
| Evidence Dimension | Myorelaxant activity on rat aortic rings |
|---|---|
| Target Compound Data | Weak vasorelaxant activity (Series II class descriptor; individual IC₅₀ not reported) |
| Comparator Or Baseline | Aromatic benzothiazole ureas (Series I): compounds 13u and 13v showed marked myorelaxant activity, with some compounds more potent than diazoxide |
| Quantified Difference | Qualitative difference only; fold-change not calculable from available data |
| Conditions | Rat aorta rings precontracted with 30 mM KCl; KATP channel involvement inferred from attenuation by 10 μM glibenclamide and 80 mM KCl |
Why This Matters
This differentiates the tetrahydro scaffold as unsuitable for applications requiring KATP-mediated vasorelaxation, guiding selection toward aromatic analogs if myorelaxant potency is the primary endpoint.
- [1] Harrouche, K., Renard, J. F., Bouider, N., de Tullio, P., Goffin, E., Lebrun, P., Faury, G., Pirotte, B., & Khelili, S. (2016). Synthesis, characterization and biological evaluation of benzothiazoles and tetrahydrobenzothiazoles bearing urea or thiourea moieties as vasorelaxants and inhibitors of the insulin releasing process. European Journal of Medicinal Chemistry, 115, 352–360. View Source
